6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromenone core with a chloro and methyl substitution, as well as an ethoxybenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl 2-chlorobenzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives with potential biological activity .
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate: Lacks the chloro substitution, which may affect its biological activity.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of both the chloro and ethoxybenzoate groups in 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate contributes to its unique chemical properties and potential biological activities. These substitutions can enhance its interactions with biological targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 2-ethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-23-15-7-5-4-6-12(15)19(22)25-17-10-16-13(9-14(17)20)11(2)8-18(21)24-16/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGZCMVBHFNXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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